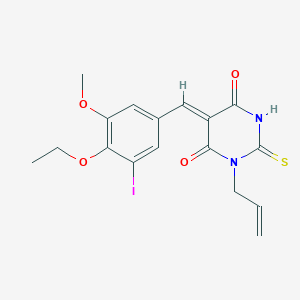
5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone, also known as DIBI, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. DIBI is a synthetic compound that was first synthesized in the early 2000s and has since been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, 5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone may reduce the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of proinflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in the blood. It has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the liver and brain. In addition, 5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in the liver and brain.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and has a long shelf life. However, 5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals or to use in cell culture experiments. In addition, it has not been extensively studied for its toxicity, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone. One area of research could focus on its potential applications in the treatment of cancer. 5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies could explore its potential as a cancer therapeutic. Another area of research could focus on its potential applications in the treatment of neurodegenerative diseases. 5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, and further studies could explore its potential as a neuroprotective agent. Finally, future studies could explore the mechanism of action of 5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone in more detail, in order to better understand its therapeutic potential.
Conclusion
In conclusion, 5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone, or 5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone, is a synthetic compound that has potential applications in the field of medicine. It has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. Future research could explore its potential applications in the treatment of cancer, neurodegenerative diseases, and its mechanism of action in more detail.
Méthodes De Synthèse
The synthesis of 5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone involves the reaction of 2,4-diethoxybenzaldehyde with 3,4-dimethylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with thiosemicarbazide to form the imidazolidinone ring and the thioxo group. The final product is obtained by the condensation of the imidazolidinone ring with 2,4-diethoxybenzaldehyde.
Applications De Recherche Scientifique
5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential applications in the treatment of cancer, diabetes, and neurodegenerative diseases.
Propriétés
Nom du produit |
5-(2,4-Diethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone |
|---|---|
Formule moléculaire |
C22H24N2O3S |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H24N2O3S/c1-5-26-18-10-8-16(20(13-18)27-6-2)12-19-21(25)24(22(28)23-19)17-9-7-14(3)15(4)11-17/h7-13H,5-6H2,1-4H3,(H,23,28)/b19-12- |
Clé InChI |
DEJHZMPOVLLDSZ-UNOMPAQXSA-N |
SMILES isomérique |
CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC(=C(C=C3)C)C)OCC |
SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC(=C(C=C3)C)C)OCC |
SMILES canonique |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC(=C(C=C3)C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B300766.png)
![4-[(2-Chloro-5-fluoro-4-pyrimidinyl)oxy]benzaldehyde](/img/structure/B300767.png)

![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl pyridine-4-carboxylate](/img/structure/B300771.png)

![ethyl {2-bromo-6-ethoxy-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B300773.png)
![N-(4-methylphenyl)-2-{2-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B300775.png)
![(5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B300776.png)
![2-(4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B300777.png)

![methyl 3-methyl-4-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B300783.png)
![2-({2-iodo-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B300786.png)
![5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B300788.png)
![N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B300789.png)